H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2
Overview
Description
TCS 184 is a scrambled control peptide used in scientific research, particularly in studies involving glycogen synthase kinase 3. It is a polypeptide fragment with the molecular formula C58H96N20O20S and a molecular weight of 1425.58 g/mol . This compound is often utilized as a control in experiments to validate the effects of other peptides, such as TCS 183 .
Preparation Methods
The preparation of TCS 184 involves peptide synthesis techniques. The synthetic route typically includes the solid-phase peptide synthesis method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds . Industrial production methods for peptides like TCS 184 may involve automated peptide synthesizers to ensure high purity and yield.
Chemical Reactions Analysis
TCS 184, being a peptide, primarily undergoes hydrolysis reactions where peptide bonds are cleaved by water molecules. This reaction can be catalyzed by acids, bases, or enzymes such as proteases. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various proteolytic enzymes . The major products formed from these reactions are smaller peptide fragments or individual amino acids.
Scientific Research Applications
TCS 184 is widely used in scientific research as a control peptide. Its applications span various fields:
Chemistry: Used to study peptide synthesis and hydrolysis mechanisms.
Biology: Employed in experiments to understand protein-protein interactions and enzyme kinetics.
Medicine: Utilized in drug discovery and development to validate the effects of therapeutic peptides.
Industry: Applied in the production of peptide-based products and in quality control processes
Mechanism of Action
As a scrambled control peptide, TCS 184 does not have a specific biological target or pathway. Its primary function is to serve as a negative control in experiments to ensure that observed effects are due to the active peptide being studied and not due to non-specific interactions .
Comparison with Similar Compounds
TCS 184 is often compared with TCS 183, an active peptide used in glycogen synthase kinase 3 studies. Unlike TCS 183, which has specific biological activity, TCS 184 is designed to lack such activity, making it a valuable control . Other similar compounds include various scrambled peptides used as controls in different experimental setups. These control peptides are unique in their ability to validate experimental results by providing a baseline for comparison.
Similar Compounds
- TCS 183
- Scrambled control peptides for other kinases
- Non-specific peptides used in control experiments
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H96N20O20S/c1-28(68-54(96)43(59)29(2)82)46(88)71-33(16-17-42(85)86)48(90)75-39(27-81)52(94)77-44(30(3)83)55(97)74-36(23-31-11-6-5-7-12-31)50(92)72-34(18-22-99-4)49(91)73-35(14-9-20-66-58(63)64)56(98)78-21-10-15-40(78)53(95)76-37(25-79)47(89)67-24-41(84)69-38(26-80)51(93)70-32(45(60)87)13-8-19-65-57(61)62/h5-7,11-12,28-30,32-40,43-44,79-83H,8-10,13-27,59H2,1-4H3,(H2,60,87)(H,67,89)(H,68,96)(H,69,84)(H,70,93)(H,71,88)(H,72,92)(H,73,91)(H,74,97)(H,75,90)(H,76,95)(H,77,94)(H,85,86)(H4,61,62,65)(H4,63,64,66)/t28-,29+,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,43-,44-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIVCCNTIKREGG-BOGMMOMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H96N20O20S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1425.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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